For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Bromotoluene (CAS: 106-38-7)
Introduction
4-Bromotoluene, also known as p-bromotoluene or 1-bromo-4-methylbenzene, is an organobromine compound with the chemical formula C₇H₇Br.[1][2] It is a substituted aromatic compound featuring a bromine atom and a methyl group attached to a benzene (B151609) ring at para positions. This structure makes it a versatile and indispensable intermediate in organic synthesis.[3] The bromine atom serves as an excellent leaving group, rendering the molecule highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3] Its predictable reactivity and utility as a chemical building block have established its importance in the pharmaceutical, agrochemical, and materials science industries.[3][4]
Core Properties and Data
4-Bromotoluene typically appears as a white crystalline low-melting mass or a clear, pale yellow liquid.[2][5] It is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[5][6]
Physical and Chemical Properties
The key physical and chemical properties of 4-Bromotoluene are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 106-38-7 | [1][7][8] |
| Molecular Formula | C₇H₇Br | [1][2] |
| Molecular Weight | 171.03 g/mol | [1][2][8] |
| Appearance | White crystalline low melting mass or colorless/pale yellow liquid | [2][5][6] |
| Melting Point | 26-29 °C (lit.) | [5][6][8] |
| Boiling Point | 184 °C (lit.) | [5][6][8] |
| Density | 1.39 g/mL at 25 °C (lit.) | [5][6][8] |
| Flash Point | 85 °C (185 °F) | [2][6][9] |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene. | [5][6] |
| Vapor Pressure | 1.04 mmHg at 25 °C | [6] |
| Refractive Index | 1.549 at 20 °C | [2][6] |
| LogP (log Kow) | 3.42 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Bromotoluene.
| Spectrum Type | Key Information | Citations |
| ¹H NMR | Spectra available for this compound. | [10][11] |
| ¹³C NMR | Spectra available for this compound. | [11] |
| Mass Spec | GC-MS data available. | [2][11] |
| IR | Key absorptions can be observed; ATR-IR, Vapor Phase IR, and FTIR data are available. | [2][11][12][13] |
| UV | Max absorption in alcohol at 220 nm (log ε= 4.02), 262 nm (log ε= 2.59), 269 nm (log ε= 2.68), 277 nm (log ε= 2.59). | [2] |
Synthesis and Experimental Protocols
The primary method for synthesizing 4-Bromotoluene is through the diazotization of p-toluidine (B81030), followed by a Sandmeyer-type reaction to replace the diazonium group with bromine.[2][14][15]
Caption: Synthesis pathway of 4-Bromotoluene via diazotization.
Experimental Protocol: Synthesis from p-Toluidine
This protocol is based on established procedures for the Sandmeyer reaction.[15]
-
Preparation of Diazonium Solution:
-
A solution of p-toluidine (1 mole) and concentrated sulfuric acid (1.9 moles) in 1 L of water is prepared in a flask.[15]
-
The solution is cooled to below 20°C in an ice bath.[15]
-
A solution of sodium nitrite (B80452) (1 mole) in water is added gradually while maintaining the temperature between 15°C and 20°C.[15] This process diazotizes the p-toluidine.[15]
-
-
Preparation of Cuprous Bromide-Hydrobromic Acid Solution:
-
A mixture of crystallized copper sulfate (B86663) (0.25 mole), copper turnings (0.31 atom), sodium bromide dihydrate (1.1 moles), and concentrated sulfuric acid (0.28 mole) in water is heated for 3-4 hours until the solution turns light yellow.[15][16] This creates the necessary CuBr catalyst.
-
-
Reaction and Isolation:
-
The cuprous bromide solution is heated to boiling in a separate flask arranged for steam distillation.[15]
-
The prepared diazonium solution is added gradually to the boiling copper solution while a vigorous stream of steam is passed through the mixture.[15] Nitrogen gas evolves vigorously.[17]
-
The steam distillation is continued for approximately two hours.[15]
-
-
Purification:
-
The aqueous distillate is made alkaline with a sodium hydroxide (B78521) solution.[15]
-
The lower layer of crude 4-bromotoluene is separated.[15][17]
-
For purification, the crude product is washed with concentrated sulfuric acid to obtain a colorless product, followed by washing with water.[15][17]
-
The product is then dried over calcium chloride and purified by distillation, collecting the fraction boiling at 183–185°C.[15]
-
Chemical Reactivity and Applications
4-Bromotoluene is a key precursor in numerous organic reactions, most notably in transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds.[3]
Cross-Coupling Reactions
4-Bromotoluene is frequently used in reactions like the Suzuki, Heck, and Sonogashira couplings.[3][5] These reactions are pivotal for constructing complex molecular architectures found in many pharmaceuticals and advanced materials.[3][18] For instance, it undergoes the Heck reaction with styrene (B11656) and is used in the Suzuki coupling with phenylboronic acid.[5][18]
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromotoluene | 106-38-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 4-Bromotoluene, 98% | Fisher Scientific [fishersci.ca]
- 8. 4-Bromotoluene 98 106-38-7 [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 4-Bromotoluene(106-38-7) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. bbzfrankie.wordpress.com [bbzfrankie.wordpress.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Page loading... [wap.guidechem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
